molecular formula C24H28O4 B1231836 Conferone CAS No. 41743-47-9

Conferone

Cat. No. B1231836
CAS RN: 41743-47-9
M. Wt: 380.5 g/mol
InChI Key: VPAXJOUATWLOPR-UHFFFAOYSA-N
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Description

Conferone belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Conferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, conferone is primarily located in the membrane (predicted from logP).

Scientific Research Applications

1. Interaction with Serum Albumins

Khalili and Dehghan (2019) explored the binding mechanism of conferone, a natural sesquiterpene-coumarin, with human and bovine serum albumins (HSA/BSA). They employed techniques like circular dichroism (CD), fluorescence, FT-IR spectroscopy, atomic force microscopy (AFM), surface plasmon resonance (SPR), and molecular docking methods. The study revealed moderate affinity in the interaction between conferone and albumins and suggested alterations in the secondary structure of albumins due to conferone binding (Khalili & Dehghan, 2019).

2. Anti-Angiogenic and Cytotoxic Effects

A 2016 study by Cheraghi et al. examined conferone's effects on human colorectal adenocarcinoma HT-29 cells. The research indicated that conferone mediated cell proliferation arrest and induced cell death through apoptosis and necrosis phenomena. Moreover, it was observed that conferone led to a significant reduction in CD31 positive cells population and inhibited angiogenesis capability in HT-29 cells, highlighting its potential as a therapeutic agent in cancer treatment (Cheraghi et al., 2016).

3. Enhancement of Drug Cytotoxicity

In a study by Barthomeuf et al. (2006), conferone was found to enhance the cell toxicity of vinblastine in MDR1-transfected cells, suggesting its role in overcoming multidrug resistance in cancer chemotherapy. The research highlighted conferone's potential as a modulator of P-glycoprotein transport, opening possibilities for its use in treating multidrug-resistant malignancies (Barthomeuf et al., 2006).

4. Synergistic Effects in Combination Chemotherapy

Rahmani et al. (2021) researched the combination of conferone with Doxorubicin for the treatment of MDA-MB-231 cells. The study concluded that the combination had synergistic effects and significantly induced tumor cell apoptosis, suggesting the effectiveness of conferone in combination chemotherapy (Rahmani et al., 2021).

5. Increasing Drug Cytotoxicity and DNA Damage

Neshati et al. (2012) reported that conferone could enhance the cytotoxicity and DNA-damaging effects of cisplatin in 5637 cells, indicating its potential to improve the efficacy of certain chemotherapy drugs (Neshati et al., 2012).

properties

CAS RN

41743-47-9

Product Name

Conferone

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

7-[(2,5,5,8a-tetramethyl-6-oxo-4,4a,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C24H28O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20H,9,11-12,14H2,1-4H3

InChI Key

VPAXJOUATWLOPR-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C

Canonical SMILES

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C

melting_point

142-142.5°C

physical_description

Solid

synonyms

conferone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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